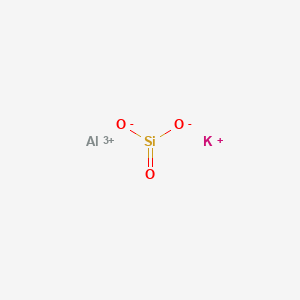
Silicic acid, aluminum potassium salt
Descripción general
Aplicaciones Científicas De Investigación
Water Treatment and Flocculation
Silicic acid, in combination with aluminum, has notable applications in water treatment. Duan and Gregory (1998) explored how silicic acid influences the precipitation process and flocculation of clay suspensions by aluminum sulfate. They found that silicic acid can enhance or hinder the aggregation of primary aluminum crystallites, depending on the solution's pH and silicic acid concentration. This effect directly impacts the flocculation process used in water treatment, suggesting an important role for silicic acid in modifying the effectiveness of aluminum-based coagulants (Duan & Gregory, 1998).
Metal Corrosion and Protection
Silicic acid also finds applications in the protection of metals from corrosion. Thim et al. (2000) investigated SiO2 coatings on aluminum surfaces using silicic acid aqueous solutions. These coatings are significant for protecting metals against oxidation and acid corrosion at high temperatures. The study highlighted the effective use of silicic acid in enhancing metal surface properties, such as hydrophilicity, and providing corrosion protection (Thim, Oliveira, Oliveira, & Melo, 2000).
Environmental and Biological Interactions
In environmental and biological systems, the interaction between silicic acid and aluminum is of great significance. Birchall et al. (1989) demonstrated that silicic acid in natural waters can form hydroxy-aluminosilicate species with aluminum, which significantly reduces the bioavailability and toxicity of aluminum. This interaction is vital for understanding aluminum's environmental impact and its potential toxicity in biological systems (Birchall, Exley, Chappell, & Phillips, 1989).
Impact on Aluminum Excretion
Reffitt et al. (1999) studied the metabolism of silicic acid in humans and its effects on aluminum excretion. They found that orthosilicic acid is readily absorbed in the gastrointestinal tract and then excreted in urine. However, their study did not observe a significant increase in aluminum excretion following the ingestion of orthosilicic acid (Reffitt, Jugdaohsingh, Thompson, & Powell, 1999).
Silicon-Aluminum Interactions in Soil
In agricultural contexts, the interaction of silicon and aluminum is crucial, especially in acidic soils. Antonangelo et al. (2017) evaluated the ionic speciation of silicon and aluminum in an Oxisol soil, finding that silicon primarily existed as H4SiO4, impacting the soil's aluminum content. Their research highlights the importance of silicon-aluminum interactions in managingsoil acidity and nutrient availability, which is critical for agricultural practices (Antonangelo, Neto, Crusciol, & Alleoni, 2017).
Aluminium and Silicic Acid in Aluminum Production
In the industrial context, especially in aluminum production, the interaction of aluminum with silicic acid is significant. Swaddle (2001) discussed how aluminum(III) forms complexes with aqueous silicic acid, which can impact aluminum production processes like the Bayer process. The study delves into the kinetics and mechanisms of these interactions, providing insights that are essential for improving production efficiency and understanding the environmental impact of aluminum production (Swaddle, 2001).
Propiedades
IUPAC Name |
aluminum;potassium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.O3Si/c;;1-4(2)3/q+3;+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLWOSTMLVMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Al+3].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO3Si+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.163 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-grey chunks; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Silicic acid, aluminum potassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silicic acid, aluminum potassium salt | |
CAS RN |
1327-44-2 | |
| Record name | Silicic acid, aluminum potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















